Dihydrexidine

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

DAR-0100A se sintetiza mediante un proceso de varios pasos que implica la formación de una estructura basada en catecolaminas. La síntesis generalmente implica los siguientes pasos :

Formación del núcleo de catecolamina: Este paso implica la reacción de materiales de partida apropiados para formar la estructura del núcleo de catecolamina.

Ciclación: El núcleo de catecolamina se somete a ciclación para formar la estructura cíclica deseada.

Métodos de producción industrial

La producción industrial de DAR-0100A sigue rutas sintéticas similares, pero está optimizada para la producción a gran escala. Esto implica el uso de reacciones de alto rendimiento, métodos de purificación eficientes y medidas estrictas de control de calidad para garantizar la consistencia y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

DAR-0100A sufre diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar derivados de quinona.

Reducción: Las reacciones de reducción pueden convertir DAR-0100A en sus formas reducidas correspondientes.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para las reacciones de sustitución. Las reacciones se llevan a cabo típicamente en condiciones controladas para garantizar la formación del producto deseado .

Productos principales

Los principales productos formados a partir de estas reacciones incluyen derivados de quinona, formas reducidas de DAR-0100A y análogos sustituidos con diferentes grupos funcionales .

Aplicaciones Científicas De Investigación

Treatment of Parkinson's Disease

Dihydrexidine has shown significant promise in treating Parkinson's disease, particularly in models of parkinsonism induced by neurotoxins such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). Research indicates that:

- Antiparkinsonian Effects : In studies involving MPTP-treated primates, this compound demonstrated a remarkable ability to alleviate parkinsonian symptoms. For instance, one study reported a reduction of approximately 75% in parkinsonian signs among subjects treated with this compound compared to those treated with conventional therapies like levodopa .

- Mechanism of Action : As a full D1 agonist, this compound activates dopamine receptors which may enhance dopaminergic signaling in the striatum, counteracting the motor deficits associated with Parkinson's disease .

Cognitive Enhancement in Schizophrenia

This compound is also being explored for its cognitive-enhancing effects in individuals with schizophrenia and related disorders:

- Cognitive Function Improvement : Clinical trials have aimed to assess the efficacy of this compound in improving cognitive deficits associated with schizophrenia. Early results suggest that it may enhance working memory and cognitive flexibility .

- Ongoing Research : Current studies are investigating the potential benefits of this compound on cognitive impairments and negative symptoms in schizophrenia spectrum disorders, with an emphasis on optimizing dosage and administration routes .

Respiratory Modulation

Research has indicated that this compound may play a role in respiratory control:

- Respiratory Effects : Studies have shown that this compound can stimulate phrenic nerve activity, enhancing respiratory drive. This suggests potential applications in conditions where respiratory function is compromised .

- Comparison with Other Agonists : this compound has been compared to other dopamine receptor agonists and has been found effective in reversing opiate-induced respiratory depression, indicating its utility in managing respiratory issues related to opioid use .

Case Studies and Clinical Trials

Several clinical trials have been conducted to evaluate the safety and efficacy of this compound across various conditions:

Safety and Side Effects

While this compound shows promise, safety concerns have emerged:

- Hypotension Risk : Initial clinical trials noted profound hypotension when administered intravenously, leading to a halt in development for this route. Subsequent studies using subcutaneous administration have shown improved safety profiles .

- Side Effects Monitoring : Ongoing trials continue to monitor side effects closely to ensure patient safety while evaluating therapeutic efficacy.

Mecanismo De Acción

DAR-0100A ejerce sus efectos uniéndose selectivamente y activando los receptores de dopamina D1. Esta activación conduce a la estimulación de la adenilato ciclasa y un aumento en los niveles de monofosfato de adenosina cíclico (AMPc). Los niveles elevados de AMPc dan como resultado la activación de la proteína quinasa A (PKA), que posteriormente fosforila varias proteínas diana involucradas en la señalización neuronal y la plasticidad .

Comparación Con Compuestos Similares

Compuestos similares

SKF 38393: Otro agonista del receptor de dopamina D1 con propiedades farmacológicas similares.

Análogos de dihidrexidina: Se han sintetizado y estudiado varios análogos de la dihidrexidina por sus propiedades de unión al receptor de dopamina

Singularidad de DAR-0100A

DAR-0100A es único debido a su alta selectividad y potencia para los receptores de dopamina D1. Ha mostrado resultados prometedores en estudios preclínicos y clínicos para mejorar la función cognitiva y aliviar los síntomas negativos en trastornos neuropsiquiátricos .

Actividad Biológica

Dihydrexidine (DHX) is a potent, selective agonist of the dopamine D1 receptor, notable for its full efficacy and high affinity compared to dopamine itself. This compound has been extensively studied for its potential therapeutic applications, particularly in neurological disorders such as Parkinson's disease and schizophrenia. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

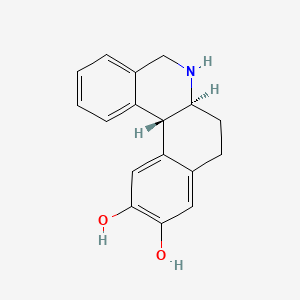

- Chemical Name : (±)-trans-10,11-Dihydroxy-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine hydrochloride

- Molecular Formula : C₁₇H₁₈N₂O₂·HCl

- Purity : ≥98%

This compound exhibits a ten-fold higher affinity for D1 receptors than for D2 receptors, demonstrating functional selectivity that limits its activity at peripheral D2 receptors and adrenergic receptors .

This compound acts primarily as a full agonist at D1 dopamine receptors, leading to various behavioral and physiological effects. It has been shown to increase locomotion and grooming behaviors in animal models, indicating its potential to modulate dopaminergic activity in the brain .

Rat Models

- Dose-Response Effects : In a study involving rats, this compound was administered at doses ranging from 0.3 to 30 mg/kg. The drug significantly increased grooming and locomotion behaviors at higher doses, with an inverted U-shaped dose-response curve observed for grooming behavior .

- Antagonist Interaction : The effects of this compound were attenuated by the selective D1 antagonist SCH23390, confirming the role of D1 receptor activation in mediating these behaviors .

Clinical Trials

In clinical settings, this compound has been evaluated for its efficacy in treating Parkinson's disease:

- A double-blind trial involving four patients demonstrated that intravenous administration of this compound could lead to transient motor improvements. However, adverse effects such as hypotension and tachycardia were noted, particularly with rapid infusions .

- A significant finding was that the only patient who achieved plasma concentrations above 100 ng/ml experienced notable motor improvements alongside choreic dyskinesias .

Comparative Studies

This compound has been compared with other D1 agonists in preclinical models:

| Compound | Affinity (D1:D2) | Efficacy in PD Model | Adverse Effects |

|---|---|---|---|

| This compound | 10:1 | Moderate | Flushing, hypotension |

| Doxanthrine | >10:1 | Higher | Similar adverse effects |

Studies indicate that while this compound is effective in eliciting dopaminergic responses in Parkinsonian models, newer compounds like doxanthrine may offer improved selectivity and efficacy .

Case Studies and Clinical Insights

A notable case involved two patients with advanced Parkinson's disease who received this compound as part of a controlled crossover study. The results indicated a significant reduction in parkinsonian symptoms when treated with this compound compared to standard therapies like levodopa and bromocriptine . This suggests that direct D1 receptor activation may provide substantial benefits where other treatments fail.

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has a short plasma half-life of less than five minutes. This rapid metabolism necessitates careful dosing strategies to achieve therapeutic effects without overwhelming side effects .

Propiedades

Número CAS |

123039-93-0 |

|---|---|

Fórmula molecular |

C17H17NO2 |

Peso molecular |

267.32 g/mol |

Nombre IUPAC |

(6aR,12bS)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine-10,11-diol |

InChI |

InChI=1S/C17H17NO2/c19-15-7-10-5-6-14-17(13(10)8-16(15)20)12-4-2-1-3-11(12)9-18-14/h1-4,7-8,14,17-20H,5-6,9H2/t14-,17-/m1/s1 |

Clave InChI |

BGOQGUHWXBGXJW-RHSMWYFYSA-N |

SMILES |

C1CC2=CC(=C(C=C2C3C1NCC4=CC=CC=C34)O)O |

SMILES isomérico |

C1CC2=CC(=C(C=C2[C@@H]3[C@@H]1NCC4=CC=CC=C34)O)O |

SMILES canónico |

C1CC2=CC(=C(C=C2C3C1NCC4=CC=CC=C34)O)O |

Apariencia |

Solid powder |

Key on ui other cas no. |

757161-85-6 123039-93-0 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

10,11-dihydroxyhexahydrobenzo(a)phenanthridine DAR 0100A DAR-0100A DAR0100A dihydrexidine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.